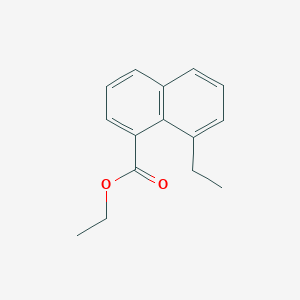

Ethyl 8-ethylnaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC14093243

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O2 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | ethyl 8-ethylnaphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C15H16O2/c1-3-11-7-5-8-12-9-6-10-13(14(11)12)15(16)17-4-2/h5-10H,3-4H2,1-2H3 |

| Standard InChI Key | VZRPGMGCHDTZNP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC2=C1C(=CC=C2)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 8-ethylnaphthalene-1-carboxylate features a bicyclic naphthalene system with two distinct substituents:

-

An ethyl group (-CHCH) at the 8-position, contributing to steric bulk and modulating electronic effects.

-

An ethyl ester (-COOCHCH) at the 1-position, imparting polarity and reactivity typical of carboxylate esters .

The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Its structural analogs, such as ethyl naphthalene-1-carboxylate (CAS 3007-97-4), exhibit similar aromatic systems but lack the 8-ethyl substitution, highlighting the importance of regiochemistry in determining physicochemical behavior .

Spectroscopic and Physicochemical Properties

Key properties include:

The octanol-water partition coefficient (log ) of 3.80, extrapolated from structurally related naphthalene esters , suggests moderate hydrophobicity, aligning with its suitability for organic-phase reactions.

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

While direct synthetic protocols for ethyl 8-ethylnaphthalene-1-carboxylate are sparsely documented, analogous carboxylate esters are typically synthesized via:

-

Esterification: Reaction of naphthalenecarboxylic acids with ethanol under acidic catalysis.

-

Friedel-Crafts Acylation: Introducing acyl groups to aromatic systems using Lewis acids like AlCl .

A patent describing the synthesis of 1-hydroxycyclopropanecarboxylates (CN110862311A) offers indirect insights. The methodology involves:

-

Diazoization: Treatment of 1-aminocyclopropyl formate with sodium nitrite () and sulfuric acid () to generate reactive intermediates.

-

Hydrolysis: Removal of protecting groups under basic conditions to yield the target acid or ester .

Adapting this approach, ethyl 8-ethylnaphthalene-1-carboxylate could theoretically be synthesized via nitrosation of a precursor amine followed by esterification, though specific reaction parameters (e.g., temperature, stoichiometry) would require optimization.

Challenges in Scalability

Industrial production faces hurdles such as:

-

Low Yields: Multi-step reactions often suffer from cumulative yield losses. The cited patent achieves 60–70% total yield for a related compound , suggesting room for improvement.

-

Purification Complexity: Isolation of the target ester from byproducts necessitates chromatography or recrystallization, increasing costs .

Physicochemical and Functional Behavior

Solubility and Reactivity

As an aromatic ester, the compound is expected to exhibit:

-

Limited Aqueous Solubility: Predicted log of 3.80 indicates preferential partitioning into organic solvents (e.g., ethyl acetate, dichloromethane).

-

Hydrolytic Sensitivity: Susceptibility to base-catalyzed ester hydrolysis, yielding 8-ethylnaphthalene-1-carboxylic acid and ethanol.

Thermal Stability

While explicit data are unavailable, analogous naphthalene derivatives decompose above 200°C, suggesting comparable thermal resilience. Differential scanning calorimetry (DSC) studies would clarify phase transitions and stability thresholds.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Naphthalene carboxylates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The ethyl ester’s lipophilicity may enhance membrane permeability in prodrug formulations.

Materials Science

Potential uses include:

-

Polymer Modifiers: As comonomers in polyesters or polyamides to adjust rigidity and thermal properties.

-

Liquid Crystals: The planar naphthalene core could support mesophase formation in display technologies.

Future Research Directions

Synthetic Advancements

-

Catalytic Innovations: Transition-metal catalysts (e.g., Pd, Ru) could enable direct C–H functionalization, bypassing multi-step sequences.

-

Flow Chemistry: Continuous reactors may improve heat/mass transfer, enhancing yield and scalability.

Application Exploration

-

Bioconjugation: Investigating esterase-mediated hydrolysis for targeted drug delivery.

-

Supramolecular Chemistry: Exploiting π-π stacking of naphthalene moieties for host-guest systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume